molecular formula C14H13N3 B2548905 [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine CAS No. 36078-89-4

[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine

Cat. No.: B2548905
CAS No.: 36078-89-4
M. Wt: 223.279
InChI Key: CYUNYLCJTMEPPR-UHFFFAOYSA-N
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Description

[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine (CAS 36078-89-4) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol , serves as a key chemical scaffold in the development of novel therapeutic agents. Research indicates that chemically related benzimidazole-2-one derivatives are prominent in the investigation of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical cytosolic pattern recognition receptor involved in the immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . This structural motif is also explored as a platform for developing new antimicrobial and antiviral agents . The compound is supplied with a purity of ≥95% . It is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUNYLCJTMEPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with 2-aminobenzimidazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imines, while reduction reactions may produce amines .

Scientific Research Applications

Chemistry

In synthetic chemistry, [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine serves as a building block for more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of valuable derivatives that may possess enhanced properties or activities.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of benzodiazole can exhibit significant antibacterial effects against various pathogens. For instance, the synthesis of novel benzimidazole derivatives has demonstrated potent activity against HepG2 liver cancer cells, indicating potential therapeutic applications in oncology .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Research has highlighted its role in inhibiting enzymes linked to neurodegenerative diseases and cancers. For example, compounds derived from this structure have shown promising results in inhibiting monoamine oxidase (MAO), an enzyme implicated in depression and neurodegeneration .

Additionally, the compound's interaction with specific molecular targets can modulate biological pathways, leading to various therapeutic effects.

Anticancer Activity

A study focused on the synthesis of benzimidazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The derivatives were tested against several cancer cell lines, revealing IC50 values that suggest strong anticancer activity .

Antimicrobial Properties

Research evaluating the antimicrobial effects of benzodiazole derivatives found that certain compounds exhibited significant antibacterial activity against resistant strains of bacteria. This suggests that this compound and its derivatives could be developed into new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialVarious bacterial strainsSignificant inhibition
AnticancerHepG2 liver cancer cellsReduced cell viability
Enzyme InhibitionMonoamine oxidase (MAO)Inhibition of enzyme activity

Mechanism of Action

The mechanism of action of [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Applications/Activities Reference
This compound Benzimidazole-phenyl-methanamine -NH2 at para position C13H12N3 Potential kinase inhibition, ligand design
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine Thiadiazole-phenyl-methanamine Thiadiazole replaces benzodiazol C9H9N3S Antimicrobial, agrochemical agents
[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine Thiazole-phenyl-methanamine Thiazole replaces benzodiazol C11H12N2S Anticancer, enzyme inhibition
1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine Fluorinated benzodiazol-methanamine Fluorine at position 6, methyl group C9H10FN3 Neuropharmacology, receptor modulation

Electronic and Steric Effects

  • Benzodiazol vs. Thiadiazol/Thiazol: The benzodiazol core provides a planar, aromatic structure with two nitrogen atoms, enabling strong π-π stacking and hydrogen bonding. Thiazol derivatives (e.g., ) exhibit reduced aromaticity but improved solubility due to sulfur’s polarizability.
  • Substituent Impact : Fluorination (e.g., ) increases metabolic stability and lipophilicity, while methyl groups (e.g., ) enhance steric bulk, affecting binding pocket compatibility.

Drug Design and Protein Interactions

AutoDock studies () suggest that benzodiazol-methanamine derivatives exhibit high binding affinity to bromodomain proteins (e.g., BET family), making them candidates for cancer therapy. The methanamine group’s flexibility allows optimal positioning in hydrophobic pockets .

Biological Activity

[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine, a compound characterized by its unique structural features, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H13N3C_{14}H_{13}N_3, featuring a benzodiazole moiety linked to a phenyl group through a methanamine connection. This structural configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular Weight225.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (Partition Coefficient)2.5

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focused on various synthesized benzimidazole derivatives reported that compounds with similar structures demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of benzodiazole can inhibit tumor growth in various cancer cell lines. For instance, a recent study highlighted the antiproliferative effects of benzodiazole derivatives on MCF-7 breast cancer cells, where specific compounds demonstrated IC50 values in the low micromolar range . The presence of the benzodiazole ring is believed to enhance these effects by modulating key signaling pathways involved in cell proliferation and apoptosis.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of critical pathways involved in disease processes. For example, its ability to bind to phospholipase A2 has been implicated in its anti-inflammatory effects .

In Vitro Studies

A detailed investigation into the compound's antioxidant properties revealed that it effectively scavenges free radicals, which contributes to its overall therapeutic potential. In vitro assays demonstrated that it significantly reduced oxidative stress markers in treated cells compared to controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds. Research indicates that modifications to the benzodiazole or phenyl groups can enhance or diminish activity against specific targets. For instance, adding electron-withdrawing groups to the phenyl ring was found to improve anticancer efficacy .

Table 2: Summary of Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 ValueReference
AntimicrobialE. coli15 µg/mL
AnticancerMCF-7 Breast Cancer Cells4 µM
AntioxidantHuman Fibroblasts12 µM

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the benzodiazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and the methanamine group (δ 3.8–4.2 ppm for -CH₂NH₂) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 238.11) to verify the molecular formula (C₁₃H₁₁N₃) .
  • X-ray Crystallography: Single-crystal diffraction using SHELXL software confirms bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between NH₂ and benzodiazole) .

How can this compound act as a ligand in coordination polymers, and what experimental parameters influence framework stability?

Advanced Research Question
The amine (-NH₂) and benzodiazole (N-donor) groups enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous frameworks . Solvothermal synthesis (e.g., 120°C in DMF/H₂O) with stoichiometric metal-to-ligand ratios (1:1 or 1:2) optimizes crystallinity. Stability is assessed via thermogravimetric analysis (TGA) and gas adsorption (N₂ at 77 K). For example, Zn-based polymers may exhibit Brunauer-Emmett-Teller (BET) surface areas >500 m²/g, suitable for CO₂ storage . Dynamic light scattering (DLS) can monitor colloidal stability in solution .

What in vitro strategies are effective for evaluating its potential as a kinase or ion channel inhibitor?

Advanced Research Question

  • Kinase Assays: Use fluorescence-based ADP-Glo™ assays with JAK1/JAK2 enzymes (IC₅₀ comparisons to Ruxolitinib, a known benzodiazole-containing inhibitor) .
  • Electrophysiology: Patch-clamp studies on atrial cells can assess KCa2 channel inhibition (e.g., AP30663, a benzodiazole derivative, showed IC₅₀ of 1.2 µM) .
  • Structure-Activity Relationship (SAR): Modify substituents on the benzodiazole (e.g., electron-withdrawing groups) or phenyl ring (e.g., methoxy groups) to enhance target binding .

How should researchers resolve contradictions in reported biological activities of derivatives?

Advanced Research Question
Discrepancies often arise from variations in:

  • Assay Conditions: Validate buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
  • Compound Purity: Re-test batches using HPLC-MS to exclude impurities (e.g., unreacted starting materials) .
  • Structural Confirmation: Re-analyze disputed derivatives via X-ray crystallography to confirm regiochemistry (e.g., triazole vs. benzodiazole substitution patterns) .

What synthetic modifications improve solubility or bioavailability for in vivo studies?

Advanced Research Question

  • Hydrophilic Substituents: Introduce sulfonate (-SO₃H) or tertiary amine groups on the phenyl ring to enhance aqueous solubility .
  • Prodrug Design: Conjugate the amine group with acetyl or PEG moieties to increase plasma half-life .
  • Co-crystallization: Use co-formers like succinic acid in solvent-drop grinding experiments to improve dissolution rates .

How can computational methods guide the design of derivatives with enhanced target specificity?

Advanced Research Question

  • Molecular Docking: AutoDock Vina or Schrödinger Suite can predict binding modes to JAK2 (PDB: 4D1S) or KCa2 channels .
  • QM/MM Simulations: Calculate interaction energies between the benzodiazole ring and catalytic residues (e.g., Lys882 in JAK2) .
  • ADMET Prediction: SwissADME or pkCSM models forecast pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Resolution: Use (S)-(-)-α-methylbenzylamine as a resolving agent in diastereomeric salt formation .
  • Asymmetric Catalysis: Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Process Analytical Technology (PAT): Implement real-time FTIR monitoring to detect racemization during reflux .

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